N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
This compound features a complex heterocyclic core (imidazo[1,2-b][1,2,4]triazol-5-one) linked to an acetamide moiety substituted with a 3,4-dimethylphenyl group.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-12-8-9-15(10-13(12)2)21-17(26)11-16-19(27)23-20-22-18(24-25(16)20)14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
JXUCXAWNFVCBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, acyl chlorides, and other reagents that facilitate the formation of the imidazotriazole core. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the substitution pattern on the phenyl ring attached to the acetamide group:
Analysis :
- 2,4-Dimethylphenyl : Methyl groups at positions 2 and 4 may alter solubility due to reduced symmetry compared to the 3,4 isomer .
- 2-Methyl-5-nitrophenyl () : The nitro group (electron-withdrawing) could enhance binding to targets requiring charge transfer, though at the cost of reduced metabolic stability .
Heterocyclic Core Modifications
The imidazo[1,2-b][1,2,4]triazol-5-one core distinguishes this compound from analogs with related heterocycles:
- Imidazo[2,1-b]thiazole Derivatives (): Compounds like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole exhibit IC50 values of 1.4–1.6 μM, with dimethyl analogs (e.g., compound 6a) showing marginally improved activity (IC50 = 1.2 μM).
- Spiro and Cyclopentyl Derivatives () : Modifications such as spiro-isoxazol or cyclopentyl groups (Figs. 52–54) introduce conformational rigidity, which may improve selectivity but reduce synthetic accessibility .
Functional Group Impact on Physicochemical Properties
- Sulfamoylphenyl Analog (): A compound with a sulfamoylphenyl group (C23H15F3N6O4S3) showed slight deviations in elemental analysis (e.g., found N = 13.93% vs. calc.
- Chloroacetamide Pesticides () : Substituents like chloro and methoxy groups in pesticidal acetamides (e.g., alachlor) demonstrate how electronic effects dictate application. For the target compound, dimethyl groups may balance lipophilicity and bioavailability .
Biological Activity
Anticonvulsant Properties
The compound demonstrates promising anticonvulsant effects, likely due to its unique structural features. The imidazo[1,2-b][1,2,4]triazole moiety plays a crucial role in its biological activity. Preliminary studies suggest that it may interact with GABA receptors or other neurotransmitter systems involved in seizure activity.
A study using a picrotoxin-induced convulsion model showed that similar compounds with thiazole rings exhibited anticonvulsant effectiveness . While this specific compound was not directly tested, the structural similarities suggest potential anticonvulsant activity.
Anticancer Potential
Research on related compounds indicates potential anticancer properties. The presence of the triazole ring, fused with an imidazole system, enhances its potential for interaction with various biological targets.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | IC50 (µg/mL) |
|---|---|
| 9 | 1.61 ± 1.92 |
| 10 | 1.98 ± 1.22 |
| 13 | < Doxorubicin |
While these results are for related compounds, they suggest that N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide may exhibit similar anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features:
- The dimethylphenyl group enhances its potential for interaction with biological targets.
- The imidazo[1,2-b][1,2,4]triazole moiety is crucial for its pharmacological properties.
- The presence of a methyl group (electron-donating group) at specific positions can increase cytotoxic activity in related compounds .
Molecular Interactions
Molecular dynamics simulations of similar compounds revealed that they primarily interact with proteins through hydrophobic contacts, with some hydrogen bonding interactions . This suggests that this compound may exhibit similar interaction patterns, contributing to its biological activity.
Future Research Directions
While the compound shows promise, further research is needed to fully elucidate its biological activity:
- Direct testing of anticonvulsant properties in animal models.
- Evaluation of anticancer potential against various cell lines.
- Investigation of potential interactions with specific receptors or enzymes.
- Exploration of other possible therapeutic applications, given the diverse activities of triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
